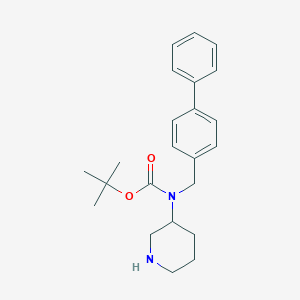

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester

Description

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core substituted with a biphenyl-4-ylmethyl group and a tert-butyl carbamate (Boc) protecting group at the 3-position. The Boc group is widely utilized in medicinal chemistry to protect amines during multi-step syntheses, ensuring stability and controlled reactivity .

Properties

IUPAC Name |

tert-butyl N-[(4-phenylphenyl)methyl]-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25(21-10-7-15-24-16-21)17-18-11-13-20(14-12-18)19-8-5-4-6-9-19/h4-6,8-9,11-14,21,24H,7,10,15-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSUXCWPSHDJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2)C3CCCNC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

A foundational approach involves the alkylation of a piperidine precursor with a biphenyl-containing alkyl halide. For example, 1-benzylpiperidin-4-ol can react with biphenyl-4-ylmethyl bromide under basic conditions to form the corresponding piperidine intermediate. Subsequent deprotection of the benzyl group via catalytic hydrogenation (using palladium on carbon) yields the free piperidine, which is then subjected to carbamate formation with tert-butyl chloroformate.

Key Steps :

-

Alkylation :

-

Hydrogenolysis :

-

Carbamate Formation :

This method achieves moderate yields (60–70%) but requires careful control of hydrogenation parameters to avoid over-reduction.

Suzuki Coupling for Biphenyl Assembly

An alternative route employs Suzuki-Miyaura coupling to construct the biphenyl moiety directly on the piperidine scaffold. This method is advantageous for introducing structural diversity at the biphenyl position.

Procedure :

-

Boronic Acid Preparation :

-

Coupling Reaction :

-

Deprotection and Carbamate Installation :

This method offers higher regioselectivity (>95%) but requires stringent anhydrous conditions.

Reductive Amination Strategy

Reductive amination is employed to conjugate the biphenylmethyl group to the piperidine nitrogen. This method is preferred for its operational simplicity and compatibility with sensitive functional groups.

Steps :

-

Imine Formation :

-

Reduction :

-

Carbamate Protection :

Yield : 85% (HPLC purity: 99.7%).

Purification and Crystallization Techniques

Solvent-Mediated Crystallization

Crude product is typically dissolved in a mixture of toluene and ethanol (3:1 v/v) at elevated temperatures (75–90°C). Seeding with micronized crystalline freebase initiates nucleation, followed by gradual cooling to 5°C to precipitate high-purity crystals.

Critical Parameters :

Chromatographic Purification

Flash column chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual impurities. Fractions containing the product are concentrated under reduced pressure and recrystallized from tert-butyl methyl ether (TBME).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 60–70 | 98.5 | Scalable, minimal side products | Multiple protection/deprotection steps |

| Suzuki Coupling | 75–85 | 99.2 | Regioselective, versatile | Costly catalysts, anhydrous conditions |

| Reductive Amination | 85 | 99.7 | High yield, one-pot feasibility | Sensitive to aldehyde impurities |

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism of action of Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorine in compounds may stabilize the carbamate group via electron-withdrawing effects, whereas chloro-heterocycles () could alter binding interactions in biological systems.

Physicochemical Properties

- Stability : The tert-butyl carbamate group confers stability against hydrolysis under basic conditions, but electron-withdrawing substituents (e.g., fluorine in ) may accelerate acid-catalyzed deprotection .

- Solubility : The biphenyl group’s hydrophobicity may reduce aqueous solubility compared to smaller substituents like phenyl () or polar heterocycles ().

Biological Activity

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester, also known by its CAS number 1206969-69-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Identifiers:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | tert-butyl N-[(4-phenylphenyl)methyl]-N-piperidin-3-ylcarbamate |

| CAS Number | 1206969-69-8 |

| Molecular Formula | C23H30N2O2 |

| Molecular Weight | 366.5 g/mol |

Biphenyl derivatives have been studied for their interaction with various biological targets, particularly in the context of pain management and neuroprotection. The compound is noted for its antagonistic activity on the transient receptor potential vanilloid type 1 (TRPV1), which plays a crucial role in pain sensation and inflammatory responses .

Pain Management

Research has demonstrated that biphenyl derivatives can act as effective TRPV1 antagonists, leading to significant analgesic effects. A study highlighted the synthesis of novel biphenyl derivatives that exhibited high efficacy in reducing neuropathic pain through TRPV1 modulation .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. In vitro studies show that biphenyl derivatives can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease, suggesting potential applications in neuroprotection . Additionally, they may reduce pro-inflammatory cytokine production in astrocytes exposed to amyloid beta, indicating a protective mechanism against neuroinflammation .

Case Studies

- Study on TRPV1 Antagonism:

- Neuroprotection Against Amyloid Beta:

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester?

The synthesis of tert-butyl carbamate derivatives typically involves coupling a piperidine intermediate with a biphenylmethyl group under carbamate-forming conditions. For example, a tert-butoxycarbonyl (Boc) protection strategy can be applied to the piperidine nitrogen, followed by alkylation or nucleophilic substitution with a biphenyl-4-ylmethyl moiety. Key steps include:

- Boc protection of piperidin-3-amine using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .

- Subsequent alkylation with biphenyl-4-ylmethyl bromide or chloride under mild conditions (e.g., K₂CO₃ in DMF at 50°C) .

- Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard analytical methods include:

- NMR spectroscopy : Confirm the presence of tert-butyl (1.2–1.4 ppm, singlet), biphenyl aromatic protons (7.2–7.6 ppm), and piperidine protons (2.5–3.5 ppm) .

- HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>98% by UV detection at 254 nm) .

- Melting point analysis : Compare observed mp (e.g., 162–166°C) with literature values for analogs .

Q. What are the critical stability considerations for this compound during storage?

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C in sealed vials due to potential Boc group hydrolysis in humid conditions .

- Light sensitivity : Use amber glassware to prevent photodegradation of the aromatic biphenyl system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar tert-butyl carbamates?

Discrepancies in yields (e.g., 60–90% for Boc-protected piperidines) often arise from:

Q. What methodologies are effective for enantiomeric resolution of the piperidine moiety?

For chiral piperidine intermediates:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Enzymatic resolution : Lipases (e.g., CAL-B) can selectively hydrolyze tert-butyl esters in racemic mixtures .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

Q. What strategies mitigate toxicity risks during in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.